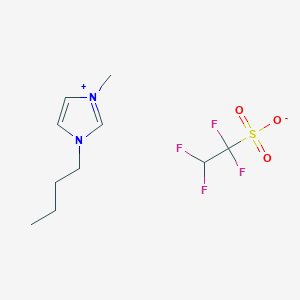

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

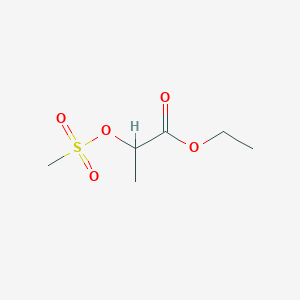

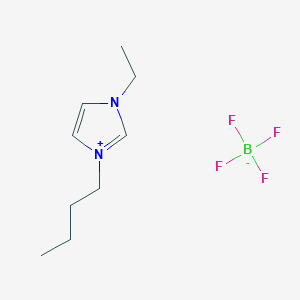

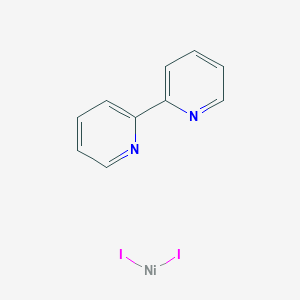

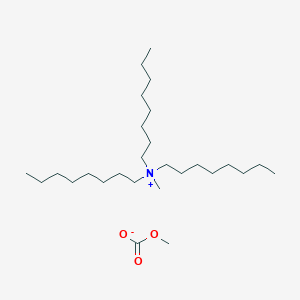

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate is a type of ionic liquid . It has a molecular formula of C12H16F8N2O4S and a molecular weight of 436.32 g/mol . This compound is often used in synthetic chemistry and is considered an aprotic neutral ionic liquid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate include a molecular weight of 436.32 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 12, a rotatable bond count of 6, an exact mass of 436.07030347 g/mol, a monoisotopic mass of 436.07030347 g/mol, a topological polar surface area of 83.6 Ų, and a heavy atom count of 27 .科学的研究の応用

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of organic compounds, as a medium for electrochemical reactions, and as an electrolyte for the synthesis of nanoparticles. It has also been used in the study of drug delivery systems, in the study of drug solubility, and in the study of ionic liquids for energy storage.

作用機序

Target of Action

1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate, also known as [BMIM][TFES], is a type of ionic liquid It’s known that ionic liquids can interact with a variety of biological and chemical systems, influencing their behavior and properties .

Mode of Action

The mode of action of [BMIM][TFES] is primarily through its physicochemical properties, such as solubility and diffusivity . As an ionic liquid, it can interact with other substances at the molecular level, altering their properties and behaviors. For instance, it can enhance the solubility of certain gases, such as CO2 , and influence the diffusivity of substances in mixtures .

Biochemical Pathways

For example, some ionic liquids can inhibit methane production rate , suggesting a potential impact on anaerobic digestion pathways.

Pharmacokinetics

Given its ionic nature and relatively high molecular weight , it’s likely that its bioavailability is limited

Result of Action

The results of [BMIM][TFES]'s action can vary depending on the context. For instance, in the presence of certain gases, it can enhance their solubility . In biochemical systems, it can influence the rate of certain reactions . The specific molecular and cellular effects would depend on the particular system and conditions.

Action Environment

The action of [BMIM][TFES] can be influenced by various environmental factors. For instance, its solubility and diffusivity properties can be affected by temperature and pressure . Furthermore, the presence of other substances can also influence its behavior .

実験室実験の利点と制限

The advantages of using 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments include its low volatility, low vapor pressure, and high thermal stability. These properties make it an ideal solvent for a wide range of organic and inorganic compounds. In addition, 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% is non-toxic and has no adverse effects on human cells. However, one limitation of using 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% in laboratory experiments is its high cost.

将来の方向性

There are a number of potential future directions for 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98%. One potential direction is the development of new applications for 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% in the fields of energy storage, drug delivery, and catalysis. Another potential direction is the further study of its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential for using 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% as a replacement for traditional solvents. Finally, further research could be conducted to explore the potential for using 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% as a medium for electrochemical reactions.

合成法

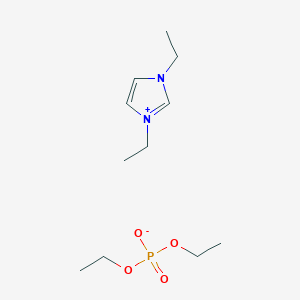

The synthesis of 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% involves the reaction of 1-butyl-3-methylimidazole with 1,1,2,2-tetrafluoroethanesulfonic acid in a two-step process. In the first step, the two reactants are combined in a sealed vessel and heated to a temperature of between 80 and 100°C. This causes the two reactants to form a clear solution. In the second step, the solution is cooled to room temperature and then filtered to remove any impurities. The resulting product is a 98% pure 1-Butyl-3-methylimidazolium 1,1,2,2-tetrafluoroethanesulfonate; 98% solution.

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;1,1,2,2-tetrafluoroethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2H2F4O3S/c1-3-4-5-10-7-6-9(2)8-10;3-1(4)2(5,6)10(7,8)9/h6-8H,3-5H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPEQAOGNPMOP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023247 |

Source

|

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

880084-62-8 |

Source

|

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium 1,1,2,2-tetrafluoroethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)